molecular formula C13H19N B12887850 2-(4-Ethylphenyl)-4-methylpyrrolidine

2-(4-Ethylphenyl)-4-methylpyrrolidine

Cat. No.: B12887850
M. Wt: 189.30 g/mol
InChI Key: YXJUJIRJFDOITN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the ethylphenyl and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or platinum may be used to enhance the reaction efficiency, and advanced purification techniques like distillation or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid, sulfuric acid), and bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives, esters, and ethers.

Scientific Research Applications

2-(4-Ethylphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4-methylpyrrolidine
  • 2-(4-Ethylphenyl)-4-ethylpyrrolidine
  • 2-(4-Propylphenyl)-4-methylpyrrolidine

Uniqueness

2-(4-Ethylphenyl)-4-methylpyrrolidine is unique due to the specific arrangement of the ethylphenyl and methyl groups, which influence its chemical reactivity, physical properties, and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H19N/c1-3-11-4-6-12(7-5-11)13-8-10(2)9-14-13/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

YXJUJIRJFDOITN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(CN2)C

Origin of Product

United States

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